REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][S:11][C:12](=[O:14])[CH3:13])[C:2]1C=CC=CC=1.C([O-:18])(=S)C.[K+].C(=O)(O)[O-].[Na+].[CH3:25][CH2:26][O:27][CH2:28][CH3:29]>CN(C=O)C>[C:12]([S:11][CH2:10][C:9]1([C:8]([O:1][CH3:2])=[O:18])[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1)(=[O:14])[CH3:13] |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCSC(C)=O
|
Name
|
potassium thioacetate
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solvent was washed with water (200 ml) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC1(CCOCC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |